N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3-phenyl-propionamide
Description
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3-phenyl-propionamide is a synthetic organic compound featuring a sulfamoyl bridge connecting a phenyl ring to a 2,6-dimethylpyrimidine moiety, with a 3-phenylpropionamide side chain (Figure 1). Key functional groups include the sulfonamide (critical for hydrogen bonding), the pyrimidine ring (contributing to aromatic interactions), and the propionamide chain (influencing solubility and bioavailability).
Properties
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-15-14-20(23-16(2)22-15)25-29(27,28)19-11-9-18(10-12-19)24-21(26)13-8-17-6-4-3-5-7-17/h3-7,9-12,14H,8,13H2,1-2H3,(H,24,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIHBLDDYXEECP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3-phenyl-propionamide typically involves multiple steps, including the formation of the pyrimidine ring, sulfonamide linkage, and the final coupling with the phenyl-propionamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high-quality products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3-phenyl-propionamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3-phenyl-propionamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Mechanism of Action
The mechanism of action of N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3-phenyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Chloro-N-phenyl-phthalimide
Structure : A phthalimide core with a chloro substituent and N-phenyl group (Figure 1 in ).
Key Differences :
- Lacks the sulfamoyl and propionamide groups present in the target compound.
- Chlorine atom enhances electrophilicity, making it reactive in polymer synthesis (e.g., polyimide monomers) . Applications: Primarily used in high-purity polymer synthesis, unlike the target compound, which may have dual roles in pharmaceuticals and materials science.
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide
Structure : Propionamide backbone with a piperidinyl-methoxymethyl group ().
Key Differences :
- Replaces the sulfamoyl-pyrimidine moiety with a piperidinyl group, reducing aromaticity but enhancing basicity.
- Methoxymethyl group improves solubility in polar solvents compared to the hydrophobic dimethylpyrimidine in the target compound .
Applications : Explicitly labeled as a pharmaceutical intermediate, suggesting the target compound may share similar bioactivity but with modified pharmacokinetics due to structural variations.
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
Structure : Sulfamoyl-linked phenyl group with a pyridine heterocycle and dioxoisoindolinyl side chain ().
Key Differences :
- Pyridine vs. pyrimidine: Pyrimidine’s additional nitrogen may enhance hydrogen bonding or π-stacking interactions.
- Dioxoisoindolinyl group introduces rigidity, contrasting with the flexible propionamide chain in the target compound.
Synthesis Data : Yield of 76% (vs. hypothetical ~70–80% for the target compound) and molecular weight 493.53 g/mol (higher than the target’s estimated ~450 g/mol) .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Bioactivity : The target’s pyrimidine group may offer superior binding affinity to biological targets (e.g., enzymes or receptors) compared to pyridine analogs due to increased hydrogen-bonding capacity .
- Synthesis Challenges : High-purity synthesis methods (critical for polymers, as in ) may apply to the target compound if used in materials science.
- Solubility : The methoxymethyl group in ’s compound suggests that substituent choice significantly impacts solubility, guiding optimization of the target’s propionamide chain .
- Computational Modeling : Tools like AutoDock4 () could predict the target’s receptor interactions, leveraging its sulfamoyl and pyrimidine motifs for selective binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
